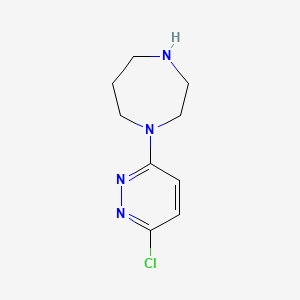![molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
4-[methyl(propan-2-yl)amino]but-2-ynoic acid
Descripción general
Descripción
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3C≡CH+NH2CH(CH3)2→CH3C≡CCH2NH(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Isopropyl-methyl-amino)-benzoic acid
- 4-(Isopropyl-methyl-amino)-propanoic acid
- 2-(Isopropyl-methyl-amino)-ethanol
Uniqueness
4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-[methyl(propan-2-yl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11) |
Clave InChI |
GIBFDJDSTLZPCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC#CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

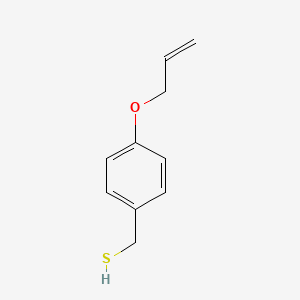
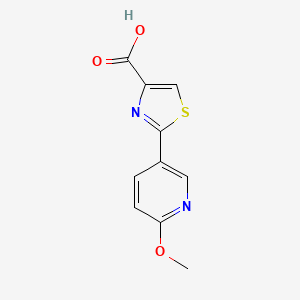

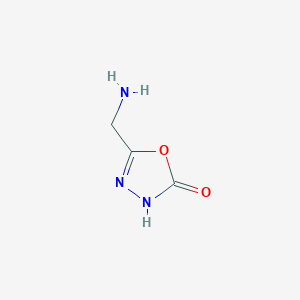
![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)
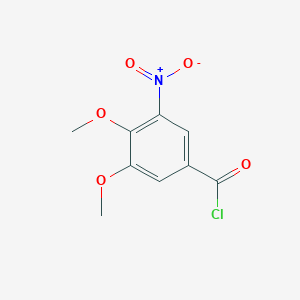
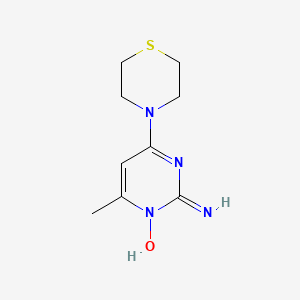
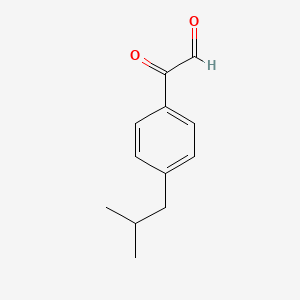
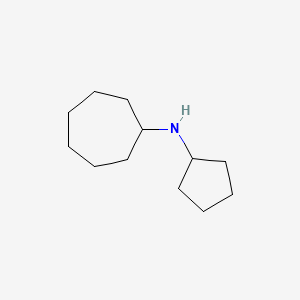
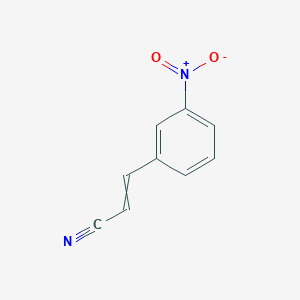
![2-(Methylsulfonyl)thiazolo[5,4-b]pyridine](/img/structure/B8677166.png)
